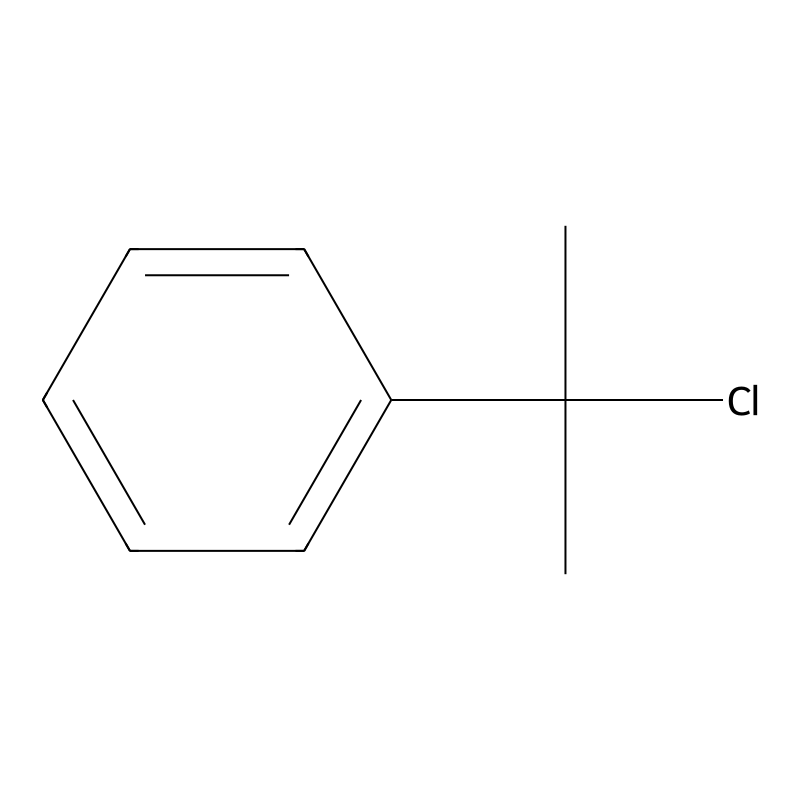

(1-Chloro-1-methylethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polymers

Cumyl chloride can be used as a monomer in the synthesis of certain polymers. For example, research has explored its use in the creation of polyethersulfones (PES) with improved thermal stability []. These types of polymers have potential applications in areas like membranes for fuel cells and separation processes.

(1-Chloro-1-methylethyl)benzene, also known as cumyl chloride, is an organic compound with the molecular formula and a molecular weight of approximately 154.64 g/mol. It is characterized by a benzene ring attached to a chloroalkyl group, specifically a 1-chloro-1-methylethyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Cumyl chloride does not have a well-defined biological role. Its mechanism of action is primarily relevant in its use as a chemical intermediate. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Cumyl chloride is a flammable and irritating compound. It can cause skin and eye irritation upon contact and may be harmful if inhaled or ingested.

- Flammability: Flammable liquid and vapor

- Acute Toxicity: May cause skin and eye irritation, harmful if inhaled or swallowed

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling cumyl chloride.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Follow proper disposal procedures for waste generated during use.

- Hydrochlorination: It can be synthesized via the hydrochlorination of α-methylstyrene, resulting in the formation of (1-chloro-1-methylethyl)benzene from hydrogen chloride and α-methylstyrene .

- Friedel-Crafts Alkylation: The compound can also be produced through Friedel-Crafts alkylation of benzene using 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride .

While specific biological activities of (1-chloro-1-methylethyl)benzene are not extensively documented, compounds in its class are often evaluated for their potential toxicity and environmental impact. Chlorinated compounds may exhibit varying degrees of biological activity, including antimicrobial properties or effects on human health, depending on their structure and concentration.

The primary synthesis methods for (1-chloro-1-methylethyl)benzene include:

- Friedel-Crafts Alkylation:

- Reagents: Benzene and 2-chloropropane.

- Catalyst: Aluminum chloride (AlCl₃).

- Reaction Conditions: Typically conducted under anhydrous conditions to prevent hydrolysis.

- Hydrochlorination of α-Methylstyrene:

(1-Chloro-1-methylethyl)benzene is utilized primarily in:

- Organic Synthesis: As an intermediate for producing various chemical compounds.

- Polymerization Reactions: It serves as a monomer in the synthesis of telechelic polymers, where it contributes to chain growth processes.

- Industrial Chemicals: Used in the production of resins, plastics, and other industrial materials.

Several compounds share structural similarities with (1-chloro-1-methylethyl)benzene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzene, 1-chloro-4-(1-methylethyl) | Different substitution position on the benzene ring. | |

| Benzene, 1-bromo-4-(1-methylethyl) | Contains bromine instead of chlorine, affecting reactivity. | |

| Benzene, 2-chloro-2-methylpropane | Has additional methyl groups leading to different properties. |

Uniqueness

(1-Chloro-1-methylethyl)benzene is unique due to its specific chloroalkyl substituent at the benzylic position, which influences its reactivity and applications compared to other similar compounds. Its ability to undergo Friedel-Crafts reactions makes it particularly valuable in synthetic organic chemistry.

| Method | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Aluminum Chloride Catalyzed | 10-20 | 25-50 | Dichloromethane | 70-85 | 2-6 |

| Iron(III) Chloride Catalyzed | 5-15 | 30-60 | Carbon disulfide | 65-80 | 3-8 |

| Boron Trifluoride Catalyzed | 15-25 | 0-25 | Dichloromethane | 75-90 | 1-4 |

| Solid Acid Catalyzed | 2-5 | 80-120 | Neat/No solvent | 60-75 | 4-12 |

Solvent selection significantly influences reaction outcomes in Friedel-Crafts alkylation processes [4]. Dichloromethane serves as the preferred solvent for most Lewis acid catalysts due to its chemical inertness and ability to dissolve both organic substrates and metal halide catalysts [1]. Carbon disulfide provides an alternative medium that may enhance reaction rates with certain catalyst systems, particularly iron(III) chloride [3]. Non-polar solvents such as nitrobenzene can be employed when higher reaction temperatures are required [4].

Hydrochlorination of α-Methylstyrene

The hydrochlorination of α-methylstyrene represents a highly efficient synthetic route to (1-chloro-1-methylethyl)benzene through the direct addition of hydrogen chloride across the vinyl double bond [8]. This electrophilic addition reaction follows Markovnikov's rule, wherein the hydrogen atom adds to the less substituted carbon while the chlorine atom attaches to the more substituted carbon, resulting in the formation of the tertiary chloride product [9]. The reaction mechanism proceeds through protonation of the alkene to generate the most stable carbocation intermediate, followed by nucleophilic attack of the chloride anion [10].

The initial step involves protonation of the α-methylstyrene double bond by hydrogen chloride, leading to the formation of a benzylic tertiary carbocation [9]. This carbocation benefits from both tertiary substitution and benzylic resonance stabilization, making it exceptionally stable compared to alternative regioisomeric possibilities [11]. The chloride anion subsequently attacks this carbocation in a rapid, diffusion-controlled process to yield the final product [8].

Reaction conditions significantly influence both conversion rates and product selectivity in α-methylstyrene hydrochlorination [8]. Low temperatures favor high selectivity, with optimal results typically achieved at temperatures ranging from 0°C to -45°C when using gaseous hydrogen chloride [8]. These conditions minimize side reactions and promote clean conversion to the desired tertiary chloride product [9]. Higher temperatures may lead to increased rates of elimination reactions or carbocation rearrangements that reduce overall selectivity [11].

Table 2: Hydrochlorination of α-Methylstyrene Reaction Conditions

| HCl Source | Temperature (°C) | Solvent | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Gaseous HCl | 0 to -45 | Neat substrate | 1.0 | 85-95 | 90-95 |

| Concentrated HCl (37%) | 20-50 | Aqueous medium | 1.0 | 70-85 | 85-90 |

| HCl in dioxane | 0-25 | 1,4-Dioxane | 1.0 | 80-90 | 88-93 |

| Generated in situ | 25-60 | Dichloromethane | 1.0-2.0 | 75-88 | 82-87 |

The choice of hydrogen chloride source affects both reaction kinetics and practical implementation [8]. Gaseous hydrogen chloride provides the highest reactivity and selectivity when bubbled directly through neat α-methylstyrene at low temperatures [8]. This approach enables rapid consumption of the alkene substrate with minimal formation of by-products [9]. Concentrated aqueous hydrochloric acid offers a more convenient alternative for laboratory-scale preparations, though it may require higher temperatures and longer reaction times to achieve comparable conversions [8].

Solvent effects play a crucial role in hydrochlorination reactions [8]. Neat substrate conditions often provide optimal results for gaseous hydrogen chloride additions, as they maximize the concentration of reactants and minimize dilution effects [9]. Polar aprotic solvents such as 1,4-dioxane can enhance reaction rates by stabilizing ionic intermediates while maintaining good solubility for both organic and inorganic components [8]. Dichloromethane serves as an excellent medium when hydrogen chloride is generated in situ from alternative sources [11].

Radical-Mediated Chlorination Approaches

Radical-mediated chlorination provides an alternative synthetic pathway to (1-chloro-1-methylethyl)benzene through the selective functionalization of cumene (isopropylbenzene) [12]. This approach exploits the inherent selectivity of chlorine radicals for tertiary carbon-hydrogen bonds, which exhibit lower bond dissociation energies compared to primary or secondary alternatives [13]. The radical chain mechanism operates through initiation, propagation, and termination steps that collectively achieve selective chlorination at the tertiary carbon position [14].

The initiation phase requires homolytic cleavage of chlorine-chlorine bonds to generate chlorine radicals [15]. Ultraviolet radiation serves as the most common initiation method, providing sufficient energy to break the chlorine-chlorine bond and establish the radical chain process [14]. Photochemical initiation offers precise control over radical generation rates and can be conducted at moderate temperatures to minimize unwanted side reactions [15]. Alternative thermal initiation methods may require higher temperatures but can be advantageous for continuous industrial processes [14].

The propagation phase consists of two consecutive steps that perpetuate the radical chain mechanism [14]. In the first propagation step, a chlorine radical abstracts a hydrogen atom from the tertiary carbon of cumene, generating a tertiary carbon radical and hydrogen chloride [12]. The second propagation step involves reaction of this carbon radical with molecular chlorine to produce the desired (1-chloro-1-methylethyl)benzene product while regenerating a chlorine radical to continue the chain process [14].

Table 3: Radical-Mediated Chlorination Approaches

| Radical Source | Temperature (°C) | Initiator | Solvent | Reaction Time (h) | Tertiary Selectivity |

|---|---|---|---|---|---|

| UV light + Cl₂ | 60-100 | UV radiation | CCl₄/CHCl₃ | 4-12 | High (>90%) |

| N-Chlorosuccinimide | 25-80 | Blue LED light | Acetonitrile | 6-18 | Very High (>95%) |

| tert-Butyl hypochlorite | 40-80 | Thermal | Benzene | 8-16 | High (88-92%) |

| Chlorine gas + initiator | 80-120 | AIBN/Peroxides | Chlorobenzene | 2-8 | Moderate (75-85%) |

Selectivity in radical chlorination depends on both thermodynamic and kinetic factors [12]. Tertiary carbon-hydrogen bonds exhibit bond dissociation energies approximately 5-7 kcal/mol lower than primary carbon-hydrogen bonds, making tertiary positions thermodynamically favored for radical abstraction [13]. Kinetic selectivity arises from differences in activation energies for hydrogen abstraction at different carbon positions, with tertiary sites showing significantly lower barriers to radical formation [12].

Advanced radical chlorination methods employ N-chlorosuccinimide as a selective chlorinating agent under photochemical conditions [16]. This approach achieves exceptional tertiary selectivity exceeding 95% while operating at mild temperatures [17]. The N-chlorosuccinimide system benefits from the formation of nitrogen-centered radicals that exhibit enhanced selectivity for tertiary carbon-hydrogen bonds compared to chlorine radicals [18]. Blue light-emitting diode irradiation provides precise control over radical generation without the thermal complications associated with ultraviolet sources [17].

The use of aminium radicals represents a significant advancement in selective radical chlorination [18]. These nitrogen-centered radical species demonstrate unprecedented selectivity for tertiary carbon positions through the synergistic combination of steric and polar effects in the hydrogen atom transfer transition state [17]. Protonated N-chloroamines serve dual roles as both radical precursors and chlorinating agents, enabling efficient radical chain propagation with minimal side product formation [18].

Industrial-Scale Production Protocols

Industrial-scale production of (1-chloro-1-methylethyl)benzene employs continuous flow processes that optimize throughput, selectivity, and energy efficiency [19]. These protocols integrate advanced reactor designs with precise process control systems to achieve consistent product quality while minimizing waste generation [20]. Continuous flow chlorination represents the predominant industrial approach due to its superior heat management capabilities and enhanced reaction control compared to batch processes [21].

The continuous flow chlorination process operates through controlled introduction of cumene and chlorine gas into tubular reactors maintained at elevated temperatures [19]. Reaction temperatures typically range from 80-150°C to ensure adequate reaction rates while preventing thermal decomposition of the desired product [22]. Residence times of 5-15 minutes provide sufficient contact time for high conversion while minimizing over-chlorination to polysubstituted products [21].

Process intensification through microreactor technology offers significant advantages for specialized applications requiring high selectivity [21]. Microreactor systems achieve superior mixing efficiency and precise temperature control, enabling operation at lower temperatures with enhanced selectivity [23]. These systems demonstrate particular value for producing high-purity (1-chloro-1-methylethyl)benzene for pharmaceutical or specialty chemical applications [21].

Table 4: Industrial-Scale Production Protocol Parameters

| Process Type | Scale (kg/day) | Operating Temperature (°C) | Pressure (bar) | Residence Time | Energy Consumption (kWh/kg) |

|---|---|---|---|---|---|

| Continuous Flow Chlorination | 1000-5000 | 80-150 | 2-8 | 5-15 min | 2.5-4.0 |

| Batch Reactor System | 500-2000 | 60-120 | 1-3 | 2-6 h | 4.0-6.5 |

| Microreactor Technology | 10-100 | 25-80 | 1-5 | 1-10 min | 1.5-3.0 |

| Membrane Reactor | 200-1000 | 90-140 | 3-10 | 10-30 min | 3.0-5.0 |

Energy consumption represents a critical factor in industrial chlorination processes [20]. Continuous flow systems typically consume 2.5-4.0 kilowatt-hours per kilogram of product, making them significantly more energy-efficient than traditional batch processes that require 4.0-6.5 kilowatt-hours per kilogram [24]. The improved energy efficiency results from better heat integration and reduced heating/cooling cycles inherent in continuous operation [19].

Process safety considerations necessitate sophisticated monitoring and control systems for industrial chlorination operations [22]. Chlorine gas handling requires specialized equipment for leak detection and emergency response procedures [19]. Temperature control systems must prevent thermal runaway reactions that could lead to product decomposition or formation of hazardous by-products [24]. Automated process control enables real-time adjustment of operating parameters to maintain optimal reaction conditions throughout extended production campaigns [20].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of (1-Chloro-1-methylethyl)benzene provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the molecular structure [1]. The aromatic protons appear as a multiplet in the region δ 7.0-7.5 parts per million, consistent with the benzene ring substitution pattern [1]. The two equivalent methyl groups attached to the tertiary carbon center exhibit a singlet at δ 1.2-1.6 parts per million, indicating their chemical equivalence due to rapid rotation around the carbon-carbon bond [1].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the typical range of δ 120-140 parts per million [1]. The quaternary carbon bearing the chlorine atom and two methyl groups exhibits a characteristic downfield shift due to the electronegative chlorine substituent [1]. The methyl carbons appear as equivalent signals in the aliphatic region, confirming the symmetrical nature of the molecular structure [1].

Infrared Spectroscopy

Infrared spectroscopic analysis of (1-Chloro-1-methylethyl)benzene exhibits several characteristic absorption bands that provide definitive structural identification [2]. The aromatic carbon-hydrogen stretching vibrations appear in the range 3100-3050 cm⁻¹, which is typical for aromatic systems [2]. Aliphatic carbon-hydrogen stretching vibrations are observed at 3000-2850 cm⁻¹, corresponding to the methyl group substituents [2].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the region 1600-1475 cm⁻¹, characteristic of benzene ring skeletal vibrations [2]. A particularly diagnostic feature is the carbon-chlorine stretching vibration, which appears as a strong absorption band in the range 800-600 cm⁻¹ [2]. This absorption provides unambiguous confirmation of the presence of the chlorine substituent and distinguishes this compound from related non-halogenated derivatives [2].

Mass Spectrometry

Mass spectrometric analysis under electron impact conditions yields a molecular ion peak at m/z 154, corresponding to the molecular weight of (1-Chloro-1-methylethyl)benzene [3]. The fragmentation pattern exhibits characteristic features typical of benzylic chlorides, with prominent fragment ions resulting from α-cleavage adjacent to the aromatic ring [4] [3].

The base peak typically corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, formed through loss of the chloroalkyl fragment [3]. Additional significant fragment ions include those resulting from loss of chlorine (m/z 119) and loss of methyl groups from the molecular ion [4]. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) produces the characteristic isotope pattern with M+2 peaks appearing approximately one-third the intensity of the molecular ion peak [4].

Thermodynamic Properties (Standard Enthalpy of Formation, Phase Transitions)

Standard Enthalpy of Formation

The standard enthalpy of formation values for (1-Chloro-1-methylethyl)benzene have been determined through both experimental and computational methods [5] [6]. The liquid phase enthalpy of formation is -76.0 ± 3.0 kilojoules per mole at standard conditions, as determined from hydrochlorination studies [6]. This value reflects the thermodynamic stability of the compound relative to its constituent elements in their standard states [6].

The gas phase enthalpy of formation has been calculated using the Joback group contribution method, yielding a value of -17.05 kilojoules per mole [5]. The difference between liquid and gas phase values (58.95 kilojoules per mole) provides an estimate of the enthalpy of vaporization, which correlates well with experimental vaporization enthalpy measurements [5].

Phase Transition Properties

Enthalpy of vaporization for (1-Chloro-1-methylethyl)benzene has been experimentally determined as 54.70 kilojoules per mole [5]. This value is consistent with the molecular size and intermolecular interactions expected for this compound, falling within the range typical for substituted aromatic compounds of similar molecular weight [5].

The enthalpy of fusion has been estimated using group contribution methods as 9.89 kilojoules per mole [5]. This relatively low fusion enthalpy suggests limited crystalline order in the solid phase, which is consistent with the bulky tertiary alkyl substituent that may hinder efficient molecular packing [5].

Critical properties have been calculated using established correlation methods [5]. The critical temperature is estimated at 694.75 Kelvin (421.6 degrees Celsius), while the critical pressure is calculated as 3195.54 kilopascals [5]. These values indicate the conditions above which distinct liquid and vapor phases cannot exist [5].

Temperature-Dependent Properties

The boiling point under standard atmospheric pressure is calculated as 466.20 Kelvin (193.05 degrees Celsius) using the Joback estimation method [5]. The melting point is estimated at 249.95 Kelvin (-23.2 degrees Celsius), indicating that the compound exists as a liquid under normal ambient conditions [5].

Heat capacity data calculated for the gas phase shows temperature dependence ranging from 245.35 joules per mole per Kelvin at the boiling point to 318.38 joules per mole per Kelvin at the critical temperature [5]. This temperature dependence reflects increasing molecular vibrational and rotational contributions to the heat capacity at elevated temperatures [5].

Solubility Parameters and Partition Coefficients

Octanol-Water Partition Coefficient

The octanol-water partition coefficient represents a fundamental parameter for understanding the lipophilic versus hydrophilic balance of (1-Chloro-1-methylethyl)benzene [7]. Experimental determination using high-performance liquid chromatography methods yields a log P value of 3.64 [8]. This relatively high positive value indicates strong preference for the organic phase, consistent with the predominantly hydrocarbon structure of the molecule [8].

Calculated partition coefficient values using the Crippen fragment contribution method yield log P = 3.161 [5]. The close agreement between experimental and calculated values (within 0.5 log units) provides confidence in both the experimental determination and the applicability of fragment-based estimation methods for this compound class [5].

Water Solubility

Aqueous solubility of (1-Chloro-1-methylethyl)benzene is very limited, as reflected by the calculated log solubility value of -3.01 [5]. This corresponds to a water solubility of approximately 0.001 molar, indicating that the compound is essentially insoluble in water under normal conditions [5]. The poor water solubility is consistent with the high octanol-water partition coefficient and reflects the predominantly hydrophobic character of the molecule [5].

Molecular Volume Parameters

The McGowan molar volume has been calculated as 126.150 milliliters per mole [5]. This parameter provides information about the molecular size and is useful for predicting partition behavior in various solvent systems [5]. The critical molar volume is estimated at 0.469 cubic meters per kilomole, which is equivalent to 469 cubic centimeters per mole [5].

Reactivity Trends in Polar and Nonpolar Solvents

Polar Protic Solvents

In polar protic solvents such as water and alcohols, (1-Chloro-1-methylethyl)benzene exhibits enhanced reactivity toward nucleophilic substitution reactions through the SN1 mechanism [9] [10]. The polar protic environment stabilizes the carbocation intermediate formed upon heterolytic cleavage of the carbon-chlorine bond [10]. Hydrogen bonding interactions between the solvent and the departing chloride ion further facilitate ionization [10].

The rate enhancement in polar protic media can be substantial, with rate constants increasing by factors of 10-100 compared to nonpolar solvents [9]. This acceleration results from the stabilization of both the transition state leading to carbocation formation and the carbocation intermediate itself through solvation [10]. The tertiary nature of the carbon center bearing the chlorine substituent makes this compound particularly susceptible to SN1 reactivity [9].

Polar Aprotic Solvents

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile provide moderate enhancement of reactivity compared to nonpolar media [11]. These solvents can stabilize developing charges in the transition state through dipole-dipole interactions without the competing hydrogen bonding that would stabilize nucleophiles [11]. The reactivity enhancement is typically less pronounced than in polar protic solvents but still significant compared to nonpolar conditions [11].

Kinetic studies have demonstrated that the choice of polar aprotic solvent can influence both reaction rates and selectivity patterns [12]. The ability of these solvents to solvate ionic species while maintaining nucleophile reactivity makes them valuable for synthetic applications involving this compound [12].

Nonpolar Solvents

In nonpolar solvents such as hydrocarbons and ethers, (1-Chloro-1-methylethyl)benzene shows reduced reactivity toward ionic substitution reactions but enhanced propensity for elimination reactions [13] [14]. The lack of stabilization for ionic intermediates favors E2 elimination mechanisms over SN1 substitution [13]. Treatment with strong bases like alcoholic potassium hydroxide in nonpolar or weakly polar media leads predominantly to elimination products [13] [14].

The elimination reactivity follows Zaitsev's rule, with the major product being the more substituted alkene [13]. The reduced solvation of ionic species in nonpolar media shifts the reaction mechanism away from carbocation formation toward concerted elimination processes [14].

Aqueous Systems

Aqueous reactivity of (1-Chloro-1-methylethyl)benzene is severely limited by the extremely poor water solubility of the compound [9]. While water would theoretically provide excellent stabilization for carbocation intermediates, the practical reaction rates are very slow due to the low concentration of dissolved substrate [9]. Biphasic reaction conditions or the use of phase transfer catalysts may be required to achieve reasonable reaction rates in aqueous systems [9].

XLogP3

GHS Hazard Statements

H227 (66.67%): Combustible liquid [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant